molecular formula C26H21NO4 B8148379 N-Fmoc-4-ethynyl-L-phenylalanine

N-Fmoc-4-ethynyl-L-phenylalanine

Cat. No.: B8148379
M. Wt: 411.4 g/mol
InChI Key: CRTLXWNIKFTLOR-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-4-ethynyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an ethynyl group attached to the phenyl ring. It is primarily used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4-ethynyl-L-phenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-ethynyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in CuAAC reactions, the product is a triazole derivative .

Mechanism of Action

The mechanism of action of N-Fmoc-4-ethynyl-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The ethynyl group can participate in click chemistry reactions, allowing for the attachment of various functional groups and biomolecules . This versatility makes it a valuable tool in peptide synthesis and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-4-ethynyl-L-phenylalanine is unique due to the presence of the ethynyl group, which enables click chemistry reactions. This feature allows for versatile bioconjugation and the creation of complex biomolecular structures .

Properties

IUPAC Name

(2S)-3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTLXWNIKFTLOR-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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